4-Bromo-6-methoxyquinoline-3-carboxylic acid
Overview
Description
4-Bromo-6-methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxyquinoline-3-carboxylic acid typically involves the bromination of 6-methoxyquinoline-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as triethylamine in an organic solvent like dichloromethane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-methoxyquinoline-3-carboxylic acid or 4-thio-6-methoxyquinoline-3-carboxylic acid.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
4-Bromo-6-methoxyquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of quinoline, including those synthesized from this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxyquinoline-3-carboxylic acid largely depends on its specific application and the target it interacts with. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The bromine atom and the methoxy group on the quinoline ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
- 4-Hydroxy-6-methoxyquinoline
- 4-Chloro-6-methylquinoline
- 4-Bromo-6-fluoroquinoline
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
Comparison: 4-Bromo-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can participate in halogen bonding, which can enhance its interaction with biological targets, while the methoxy group can affect its solubility and electronic properties .
Properties
IUPAC Name |
4-bromo-6-methoxyquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILZJCQPOYYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738376 | |
Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-51-7 | |
Record name | 4-Bromo-6-methoxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00738376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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